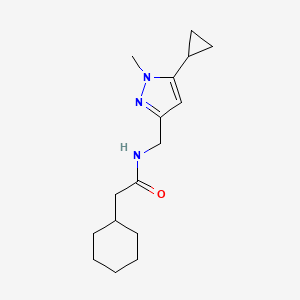

2-cyclohexyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

Description

2-Cyclohexyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a cyclohexyl group attached to the acetamide backbone and a pyrazole ring substituted with cyclopropyl and methyl groups. This compound has garnered attention in structural biology and drug discovery, particularly as a fragment in co-crystallization studies with SARS-CoV-2 main protease (Mpro) (PDB ID: 5R84) . However, detailed pharmacological data (e.g., IC50, bioavailability) remain unreported in the provided evidence.

Properties

IUPAC Name |

2-cyclohexyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-19-15(13-7-8-13)10-14(18-19)11-17-16(20)9-12-5-3-2-4-6-12/h10,12-13H,2-9,11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATROQVDLYTUCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CC2CCCCC2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclohexyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its complex structure, which includes a cyclohexyl group, a cyclopropyl group, and a pyrazole moiety, suggests diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 275.39 g/mol

- CAS Number : 1448078-63-4

Biological Activity Overview

Compounds containing pyrazole rings have been widely studied for their biological activities, particularly in pharmacology. The specific activities of this compound include:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives with pyrazole rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Pyrazole-containing compounds are often investigated for their anti-inflammatory properties. The structural features of this compound may contribute to its potential as an anti-inflammatory agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, similar compounds have been shown to inhibit tyrosinase, an enzyme implicated in melanin production and related disorders.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

- Binding Affinity : Structural modifications in similar compounds significantly affect their binding affinity to target proteins. Understanding these interactions can help elucidate the mechanisms by which this compound exerts its biological effects.

Table 1: Comparison of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Cyclopropylpyrazole | Cyclopropyl group + pyrazole ring | Antimicrobial |

| 2-(Cyclohexyl)-N-(5-methylpyrazol-3-yl)acetamide | Similar acetamide structure | Anti-inflammatory |

| N-(Cyclohexyl)-3-(5-cyclopropylpyrazol-4-yl)acetamide | Varies in position of substituents | Enzyme inhibition |

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyrazole derivatives, it was found that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 20 µM to 70 µM against various bacterial strains, demonstrating promising antibacterial activity .

Case Study: Enzyme Inhibition

Research has indicated that certain pyrazole derivatives can inhibit tyrosinase activity effectively. For example, compounds with IC values significantly lower than that of standard inhibitors suggest that modifications in the pyrazole structure can enhance enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three acetamide derivatives, emphasizing structural motifs, synthetic strategies, and functional implications.

Structural Analogues and Key Variations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclohexyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide, and what key steps ensure high yield and purity?

- Methodology :

- Step 1 : Cyclopropane ring introduction via cyclization of 5-methylpyrazole precursors under acidic conditions (e.g., H₂SO₄) .

- Step 2 : Acetamide coupling using chloroacetyl chloride or acetyl chloride in acetonitrile with K₂CO₃ as a base, followed by reflux (1–6 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from pet-ether .

- Key Parameters :

- Temperature control (room temperature to 80°C).

- Stoichiometric ratios of reagents (e.g., 1.5 equivalents of acetyl chloride) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirms substitution patterns (e.g., cyclopropane protons at δ 0.5–1.5 ppm, pyrazole CH at δ 6.2–6.8 ppm) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and pyrazole ring vibrations .

- LC-MS : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 317.2) .

Q. What preliminary biological activities are associated with this compound?

- In Silico Predictions :

- PASS Program : Predicts antimicrobial or kinase-inhibitory potential based on structural analogs .

- Molecular Docking : Suggests binding affinity to targets like bacterial enzymes (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the cyclopropane functionalization step?

- Troubleshooting Strategies :

- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency .

- Solvent Optimization : Replace acetonitrile with DMF to enhance solubility of intermediates .

- Reaction Monitoring : Use TLC (ethyl acetate/hexane, 3:7) to track cyclopropane formation .

- Data-Driven Adjustments :

- Increase reaction time (8–12 hours) if intermediates persist .

Q. How should researchers resolve contradictions between predicted and observed bioactivity (e.g., in vitro vs. in silico results)?

- Analytical Workflow :

- Reproducibility Checks : Confirm compound purity via elemental analysis (>98%) .

- Target Validation : Use SPR (surface plasmon resonance) to measure binding kinetics to proposed targets .

- Cellular Assays : Compare cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across cell lines .

- Case Study : Discrepancies in antimicrobial activity may arise from efflux pump mechanisms, requiring efflux inhibitor co-administration .

Q. What mechanistic insights exist for its interaction with biological targets?

- Interaction Studies :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to enzymes .

- X-ray Crystallography : Resolves 3D binding modes (e.g., hydrogen bonds between acetamide carbonyl and active-site residues) .

- Pathway Analysis : RNA sequencing can identify downstream genes regulated post-target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.